molecular formula C16H16N2O2 B2674990 3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2380063-22-7

3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol

Cat. No.: B2674990
CAS No.: 2380063-22-7
M. Wt: 268.316
InChI Key: NWOUXBFDUAHDQL-UHFFFAOYSA-N
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Description

3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential. This compound is of significant interest in medicinal, pharmaceutical, and industrial fields due to its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Preparation Methods

The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed for the synthesis of benzoxazole derivatives . Industrial production methods often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .

Chemical Reactions Analysis

3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include FeCl3 for oxidation and hydrazine hydrate for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 2-aminophenol with FeCl3 can yield 1-benzoxazolyl-o-carboranes .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-14(12-6-2-1-3-7-12)10-11-17-16-18-13-8-4-5-9-15(13)20-16/h1-9,14,19H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOUXBFDUAHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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